rac-Fenfluramine-D11 Hydrochloride chemical properties
rac-Fenfluramine-D11 Hydrochloride chemical properties
rac-Fenfluramine-D11 Hydrochloride: A Technical Guide to Chemical Properties, Pharmacokinetics, and Bioanalytical Profiling
Executive Summary
The accurate quantification of fenfluramine—a substituted amphetamine historically used as an anorectic and recently repurposed as a potent antiepileptic for Dravet syndrome[1][2]—requires rigorous bioanalytical frameworks. rac-Fenfluramine-D11 Hydrochloride serves as the gold-standard stable isotope-labeled (SIL) internal standard for these assays[3][4]. By incorporating 11 deuterium atoms into the aliphatic backbone, this standard provides a massive +11 Da mass shift, completely eliminating isotopic cross-talk in liquid chromatography-tandem mass spectrometry (LC-MS/MS) while perfectly mimicking the physicochemical behavior of the parent drug.
This whitepaper details the chemical properties of rac-Fenfluramine-D11 Hydrochloride, the pharmacological context of its unlabeled counterpart, and provides a field-validated, self-correcting protocol for its use in high-throughput pharmacokinetic assays.
Chemical Identity and Physicochemical Properties
Fenfluramine is a chiral phenethylamine derivative (3-trifluoromethyl-N-ethylamphetamine)[1]. The rac-Fenfluramine-D11 Hydrochloride standard is a racemic mixture of the d- and l- enantiomers, synthesized with deuterium substitutions across the entire aliphatic chain (N-ethyl, alpha-methyl, and beta-carbon positions)[3][5].
The strategic placement of deuterium on the aliphatic chain rather than the aromatic ring is a critical design choice. Aliphatic C-D bonds are highly resistant to hydrogen-deuterium exchange (HDX) under the extreme pH conditions often required during biological sample extraction, ensuring the absolute stability of the internal standard's mass.
Quantitative Data Summary
The following table contrasts the physicochemical properties of the unlabeled active pharmaceutical ingredient (API) with the D11-labeled analytical standard[1][2][3][5][6].
| Property | Unlabeled rac-Fenfluramine HCl | rac-Fenfluramine-D11 HCl |
| CAS Number | 404-82-0 | 404-82-0 (Unlabeled base) |
| Molecular Formula | C₁₂H₁₆F₃N • HCl | C₁₂H₅D₁₁F₃N • HCl |
| Molecular Weight | 267.72 g/mol | 278.79 g/mol |
| Monoisotopic Mass (Base) | 231.12 g/mol | 242.19 g/mol |
| pKa (Basic Apparent) | 9.26 | ~9.26 |
| LogP (Octanol-Water) | 0.290 (HCl salt) | ~0.290 (HCl salt) |
| Physical State | White to off-white crystalline powder | White crystalline solid |
| Aqueous Solubility | Soluble (pH dependent) | Soluble (pH dependent) |
Pharmacological Context: Mechanism of Action
To understand the necessity of precise pharmacokinetic monitoring, one must understand fenfluramine's mechanism of action. Unlike traditional antiepileptics that target ion channels, fenfluramine acts primarily through the serotonergic system[1]. It acts as a potent releaser of serotonin (5-HT) by disrupting vesicular monoamine transporter 2 (VMAT2) and reversing the direction of the serotonin transporter (SERT)[1]. The resulting flood of synaptic serotonin activates specific receptors, notably 5-HT1D, 5-HT2A, and 5-HT2C (mediating seizure suppression and appetite) and 5-HT2B (historically linked to cardiovascular toxicity)[1].
Mechanism of Action: Fenfluramine-induced Serotonin Release and Receptor Activation.
Analytical Applications: The Causality of the D11 Isotope
In mass spectrometry, the natural isotopic envelope of a molecule (due to naturally occurring ¹³C, ²H, and ¹⁵N) creates a trailing mass spectrum (M+1, M+2, M+3). If an internal standard is only labeled with 3 or 4 deuterium atoms, a high concentration of the parent drug in a patient sample can "bleed" into the mass channel of the internal standard, artificially suppressing the calculated concentration.
The D11 Advantage: By utilizing rac-Fenfluramine-D11[4], the internal standard is shifted by a massive +11 Daltons. This creates an absolute vacuum between the highest possible natural isotope of fenfluramine and the D11 standard, ensuring zero cross-talk in the collision cell. The ratio of the Unlabeled API peak area to the D11 peak area becomes a mathematically flawless, self-validating metric.
Step-by-Step Bioanalytical Protocol (LC-MS/MS)
Because fenfluramine is a basic amine with a pKa of 9.26[6], it is positively charged at physiological pH. This chemical property dictates the use of Mixed-Mode Strong Cation Exchange (MCX) for sample cleanup. The following protocol is designed as a self-validating system: any loss of analyte during extraction or ion suppression in the MS source will equally affect the D11 standard, maintaining a constant ratio.
Phase 1: Sample Preparation & Extraction
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Aliquoting & Spiking: Transfer 100 µL of human plasma into a 96-well plate. Immediately spike with 10 µL of rac-Fenfluramine-D11 working solution (e.g., 50 ng/mL). Causality: Early addition ensures the IS undergoes the exact same protein binding and degradation stresses as the endogenous analyte.
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Acidification: Add 100 µL of 2% Phosphoric acid (H₃PO₄). Causality: Drops the pH well below the pKa of 9.26, ensuring 100% of the fenfluramine molecules are protonated (cationic) for optimal binding to the SPE sorbent.
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SPE Loading (MCX): Load the acidified sample onto a pre-conditioned MCX 96-well plate.
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Washing:
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Wash 1: 200 µL of 0.1 N HCl (removes hydrophilic interferences).
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Wash 2: 200 µL of 100% Methanol (removes neutral lipids and phospholipids). The protonated fenfluramine remains locked to the sulfonic acid groups of the sorbent.
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Elution: Elute with 200 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) deprotonates the amine, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the pure drug to elute.
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Evaporation & Reconstitution: Evaporate under N₂ gas at 40°C and reconstitute in 100 µL of initial mobile phase.
Phase 2: LC-MS/MS Parameters
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Column: Biphenyl or C18 (e.g., 50 x 2.1 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Ionization: Positive Electrospray Ionization (ESI+). Causality: The acidic mobile phase ensures the amine remains protonated [M+H]⁺ as it enters the mass spectrometer.
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MRM Transitions:
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Unlabeled Fenfluramine: m/z 232.1 → 159.1
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rac-Fenfluramine-D11: m/z 243.2 → 161.1 (or specific deuterated fragment).
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Bioanalytical Workflow: LC-MS/MS Quantification using rac-Fenfluramine-D11.
System Validation & Trustworthiness
To ensure the trustworthiness of the generated data, the assay must undergo System Suitability Testing (SST). Because rac-Fenfluramine-D11 is chemically identical to the target analyte, the extraction recovery should be strictly parallel (typically >85% for both). Matrix effects—calculated by comparing the peak area of the IS spiked into post-extracted blank plasma versus neat solvent—must demonstrate an IS-normalized matrix factor close to 1.0. If ion suppression occurs in the source due to co-eluting phospholipids, the D11 standard will be suppressed by the exact same magnitude, rendering the final quantitative ratio immune to matrix interference.
References
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[1] Wikipedia Contributors. "Fenfluramine." Wikipedia, The Free Encyclopedia. Available at: [Link]
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[6] U.S. Environmental Protection Agency (EPA). "(-)-Fenfluramine hydrochloride Properties." CompTox Chemicals Dashboard. Available at:[Link]
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[2] European Medicines Agency (EMA). "Assessment report - Fintepla." EMA Public Assessment Reports. Available at:[Link]
